molecular formula C11H8Cl2N2O2 B15123554 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester CAS No. 250674-50-1

1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester

Cat. No.: B15123554
CAS No.: 250674-50-1
M. Wt: 271.10 g/mol
InChI Key: AMBZWUFJQUTNSJ-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester is a heterocyclic compound with significant importance in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and an ethyl ester group attached to the naphthyridine ring, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester typically involves the condensation of appropriate starting materials followed by cyclization and decarboxylation. One common method includes the reaction of 4,6-dichloro-2-aminopyridine with ethyl chloroformate under basic conditions to form the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by preventing the binding of natural ligands, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms and an ethyl ester group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

CAS No.

250674-50-1

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

ethyl 4,6-dichloro-1,5-naphthyridine-2-carboxylate

InChI

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)8-5-6(12)10-7(14-8)3-4-9(13)15-10/h3-5H,2H2,1H3

InChI Key

AMBZWUFJQUTNSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=C1)Cl)N=C(C=C2)Cl

Origin of Product

United States

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